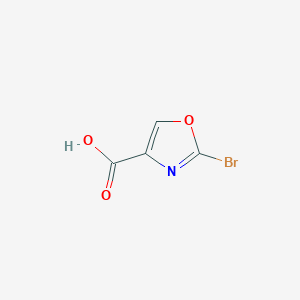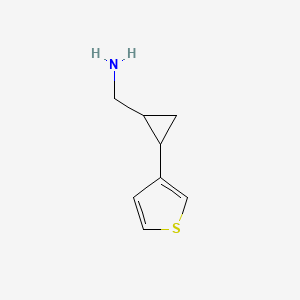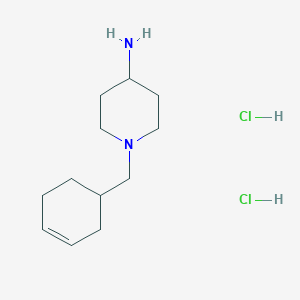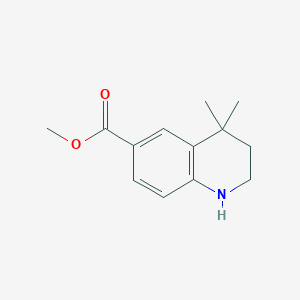
Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
説明
“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a chemical compound with the empirical formula C16H36Cl6P2Pd2 . It is used as a catalyst in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Molecular Structure Analysis
The molecular weight of “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is 715.96 . The SMILES string representation of the molecule isCl [Pd+]1 [Cl-] [Pd+] (Cl) [Cl-]1.CC (C) (C)P (Cl)C (C) (C)C.CC (C) (C)P (Cl)C (C) (C)C . Chemical Reactions Analysis
As a catalyst, “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is involved in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.Physical And Chemical Properties Analysis
“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.科学的研究の応用
C16H36Cl6P2Pd2 C_{16}H_{36}Cl_{6}P_{2}Pd_{2} C16H36Cl6P2Pd2
, is a highly valued catalyst in various organic synthesis processes. Below is a comprehensive analysis of its unique applications in scientific research:Buchwald-Hartwig Cross Coupling
This reaction is pivotal in forming carbon-nitrogen bonds, essential in pharmaceuticals and agrochemicals. The dimer acts as a catalyst, facilitating the coupling of aryl halides with amines, yielding aryl amines .
Suzuki-Miyaura Coupling
In this application, the dimer catalyzes the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is fundamental in the synthesis of biaryls, which are core structures in many organic compounds .
Stille Coupling
The dimer is used to catalyze the Stille coupling, which forms carbon-carbon bonds between organostannanes and electrophiles. This method is particularly useful for synthesizing complex organic molecules due to its tolerance of various functional groups .
Heck Reaction
The Heck reaction, facilitated by the dimer, is employed in the formation of carbon-carbon bonds between aryl halides and alkenes. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .
Hiyama Coupling
In Hiyama coupling, the dimer catalyzes the bond formation between organosilanes and aryl or vinyl halides. This coupling is advantageous for its use of less toxic and more stable organosilicon compounds .
Negishi Coupling
The dimer serves as a catalyst for Negishi coupling, which forms carbon-carbon bonds between organozinc compounds and aryl or vinyl halides. This reaction is noted for its high functional group compatibility and use in complex molecule construction .
Sonogashira Coupling
This application involves the dimer catalyzing the coupling of terminal alkynes with aryl or vinyl halides. Sonogashira coupling is crucial for constructing carbon-carbon triple bonds, which are integral in natural product synthesis .
Cross-Coupling Reactions
Beyond the specific reactions listed, the dimer is broadly applicable in various cross-coupling reactions. These reactions are foundational in creating complex organic molecules, polymers, and materials science applications .
作用機序
is a chemical compound with the molecular formula C16H36Cl6P2Pd2 . It is often used as a catalyst in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between two different types of organic compounds.
The compound appears as a light yellow to amber to dark green powder or crystal . It has a melting point of 222 °C (dec.) . The compound is considered hazardous and can cause severe skin burns and eye damage .
特性
IUPAC Name |
ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMSLZDJFGSV-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl6P2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693731 | |
| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer | |
CAS RN |
386706-33-8 | |
| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)





![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)



